REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]1[C:8]([CH3:14])=[N:9][N:10]([CH3:13])[C:11]=1[CH3:12])C.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1.C1(C)C=CC=CC=1>[CH3:13][N:10]1[C:11]([CH3:12])=[C:7]([CH2:6][CH2:5][CH:4]=[O:3])[C:8]([CH3:14])=[N:9]1 |f:1.2|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC=1C(=NN(C1C)C)C)=O
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
10.15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
10.15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
10.15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
10.15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture at −78° C. for one hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
reaction mixture at −78° C. for one hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
reaction mixture at −78° C. for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
reaction mixture at −78° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
and quench with aqueous saturated potassium sodium tartrate tetrahydrate solution
|
Type
|
STIRRING
|
Details
|
Add ethyl acetate (150 mL), and stir for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
EXTRACTION
|
Details
|
Separate organic layer, extract aqueous layer 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 1:1 to 100% ethyl acetate:hexanes)
|
Type
|
CUSTOM
|
Details
|
to give the title
|
Type
|
CUSTOM
|
Details
|
preparation (760 mg, 51%)
|
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1C)CCC=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |